![molecular formula C7H4BrClF2O B1330913 1-Bromo-4-[chloro(difluoro)methoxy]benzene CAS No. 112556-13-5](/img/structure/B1330913.png)
1-Bromo-4-[chloro(difluoro)methoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-[chloro(difluoro)methoxy]benzene is an organic compound with the molecular formula C7H4BrClF2O. It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and difluoromethoxy groups attached to a benzene ring.
Méthodes De Préparation
The synthesis of 1-Bromo-4-[chloro(difluoro)methoxy]benzene typically involves halogenation reactions. One common method is the reaction of 4-bromophenol with chlorodifluoromethane in the presence of a base, such as potassium carbonate, under reflux conditions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
1-Bromo-4-[chloro(difluoro)methoxy]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, it is likely that the difluoromethoxy group can undergo oxidation to form corresponding carbonyl compounds under strong oxidizing conditions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the difluoromethoxy group intact .
Applications De Recherche Scientifique
1-Bromo-4-[chloro(difluoro)methoxy]benzene has several applications in scientific research:
Mécanisme D'action
The mechanism by which 1-Bromo-4-[chloro(difluoro)methoxy]benzene exerts its effects is primarily through its interactions with nucleophiles and electrophiles. The presence of electron-withdrawing groups (bromine, chlorine, and difluoromethoxy) on the benzene ring makes it susceptible to nucleophilic attack, facilitating substitution reactions . Additionally, the compound can act as a ligand in coordination chemistry, forming complexes with transition metals .
Comparaison Avec Des Composés Similaires
1-Bromo-4-[chloro(difluoro)methoxy]benzene can be compared with other halogenated benzene derivatives, such as:
1-Bromo-4-chlorobenzene: Lacks the difluoromethoxy group, making it less reactive in certain substitution reactions.
1-Bromo-4-fluorobenzene: Contains only one fluorine atom, resulting in different electronic properties and reactivity.
1-Chloro-4-fluorobenzene: Similar to this compound but without the bromine atom, affecting its overall reactivity and applications.
The uniqueness of this compound lies in its combination of halogen atoms and the difluoromethoxy group, which imparts distinct chemical properties and reactivity patterns .
Propriétés
IUPAC Name |
1-bromo-4-[chloro(difluoro)methoxy]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF2O/c8-5-1-3-6(4-2-5)12-7(9,10)11/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBFJZAGJDZAVQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(F)(F)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50347396 |
Source


|
| Record name | Benzene, 1-bromo-4-(chlorodifluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50347396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.46 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112556-13-5 |
Source


|
| Record name | Benzene, 1-bromo-4-(chlorodifluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50347396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
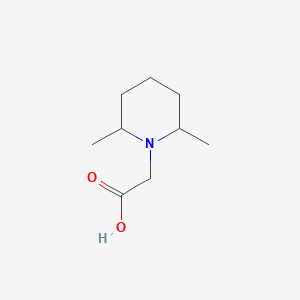



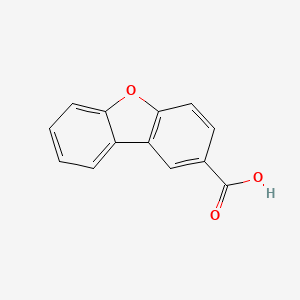
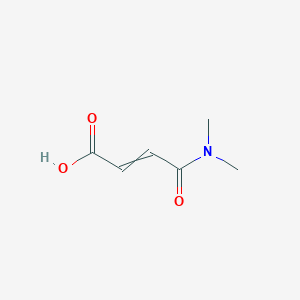


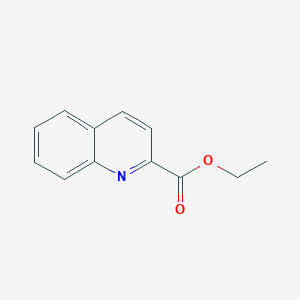
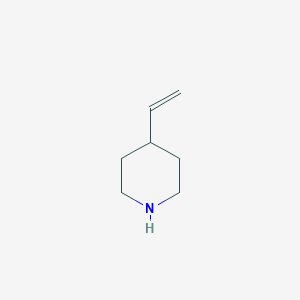

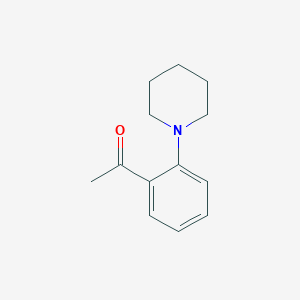
![4-amino-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B1330855.png)

